2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate
2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate
Brand Name:
Vulcanchem
CAS No.:
115887-23-5
VCID:
VC20817659
InChI:
InChI=1S/C20H28ClNO4S/c1-3-4-5-6-9-15(24)12-19(16-10-7-8-11-17(16)21)27-13-18(20(25)26)22-14(2)23/h7-8,10-11,18-19H,3-6,9,12-13H2,1-2H3,(H,22,23)(H,25,26)
SMILES:
CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCC(C(=O)O)NC(=O)C
Molecular Formula:
C20H27ClNO4S-
Molecular Weight:
414 g/mol
2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate
CAS No.: 115887-23-5
Cat. No.: VC20817659
Molecular Formula: C20H27ClNO4S-
Molecular Weight: 414 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115887-23-5 |
|---|---|
| Molecular Formula | C20H27ClNO4S- |
| Molecular Weight | 414 g/mol |
| IUPAC Name | 2-acetamido-3-[1-(2-chlorophenyl)-3-oxononyl]sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C20H28ClNO4S/c1-3-4-5-6-9-15(24)12-19(16-10-7-8-11-17(16)21)27-13-18(20(25)26)22-14(2)23/h7-8,10-11,18-19H,3-6,9,12-13H2,1-2H3,(H,22,23)(H,25,26) |
| Standard InChI Key | QSKPZKQBDISPJO-UHFFFAOYSA-M |
| SMILES | CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCC(C(=O)O)NC(=O)C |
| Canonical SMILES | CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCC(C(=O)[O-])NC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator